molecular formula C19H28INO B14512555 Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide CAS No. 63446-18-4

Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide

Cat. No.: B14512555
CAS No.: 63446-18-4
M. Wt: 413.3 g/mol
InChI Key: GHTWNAUUVJGTGS-UHFFFAOYSA-M
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Description

Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide is a quaternary ammonium compound known for its unique structure and properties. This compound features a benzyl group, a dimethylammonium group, and a furan ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of benzyldimethylamine with 5-(2-furyl)-1-methylpentyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The furan ring can undergo oxidation and reduction reactions under specific conditions.

    Addition Reactions: The double bonds in the furan ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation of the furan ring can yield furanones.

Scientific Research Applications

Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: It is used in the formulation of certain disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, the compound can facilitate the transport of other molecules across cell membranes, making it useful in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.

    Tetraethylammonium Iodide: Known for its use in phase transfer catalysis.

Uniqueness

Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other quaternary ammonium compounds and expands its range of applications in scientific research and industry.

Properties

CAS No.

63446-18-4

Molecular Formula

C19H28INO

Molecular Weight

413.3 g/mol

IUPAC Name

benzyl-[6-(furan-2-yl)hexan-2-yl]-dimethylazanium;iodide

InChI

InChI=1S/C19H28NO.HI/c1-17(10-7-8-13-19-14-9-15-21-19)20(2,3)16-18-11-5-4-6-12-18;/h4-6,9,11-12,14-15,17H,7-8,10,13,16H2,1-3H3;1H/q+1;/p-1

InChI Key

GHTWNAUUVJGTGS-UHFFFAOYSA-M

Canonical SMILES

CC(CCCCC1=CC=CO1)[N+](C)(C)CC2=CC=CC=C2.[I-]

Origin of Product

United States

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